molecular formula C12H13F3O2S B14053230 1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one

1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14053230
M. Wt: 278.29 g/mol
InChI Key: KBZFDOZIBBOBCA-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C12H13F3O2S It is known for its unique structural features, including the presence of an ethoxy group, a trifluoromethylthio group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 3-ethoxy-2-(trifluoromethylthio)benzaldehyde with a suitable reagent to introduce the propanone moiety. Common reagents used in this synthesis include organometallic compounds and catalysts that facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethylthio group plays a crucial role in its reactivity and interactions. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Trifluoromethoxy)phenyl)propan-1-one
  • 1-(2-(Trifluoromethyl)phenyl)propan-1-one

Uniqueness

1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both an ethoxy group and a trifluoromethylthio group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.

Properties

Molecular Formula

C12H13F3O2S

Molecular Weight

278.29 g/mol

IUPAC Name

1-[3-ethoxy-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C12H13F3O2S/c1-3-9(16)8-6-5-7-10(17-4-2)11(8)18-12(13,14)15/h5-7H,3-4H2,1-2H3

InChI Key

KBZFDOZIBBOBCA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)OCC)SC(F)(F)F

Origin of Product

United States

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